molecular formula C16H16N4O3S2 B2642909 2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide CAS No. 1207059-24-2

2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide

Cat. No.: B2642909
CAS No.: 1207059-24-2
M. Wt: 376.45
InChI Key: DAADKPFLHBGRBJ-UHFFFAOYSA-N
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Description

2-((3,4-dimethoxyphenyl)amino)-N-(5-methylthiazol-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N4O3S2 and its molecular weight is 376.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Biological Activities

The compound is involved in the synthesis of novel heterocyclic aryl monoazo organic compounds, showing promising antioxidant, antitumor, and antimicrobial activities. These compounds are synthesized via condensation reactions and applied for dyeing polyester fabrics, suggesting their potential for creating sterile and/or biologically active fabrics used in various applications (Khalifa et al., 2015).

Antimicrobial and Anticancer Potential

Research includes the design, synthesis, and QSAR studies of novel analogs showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017).

Chemoselective Synthesis Techniques

Efficient routes to synthesize functionalized thiazoles via chemoselective thionation-cyclization of enamides are reported. This method allows the introduction of various functionalities into thiazoles, expanding the scope of their application in medicinal chemistry and materials science (Kumar et al., 2013).

Corrosion Inhibition for Copper Surfaces

Thiazoles are investigated for their corrosion inhibition abilities on copper surfaces in acidic environments. The study demonstrates that certain thiazole derivatives can serve as effective corrosion inhibitors, which is crucial for the protection of copper in various industrial applications (Farahati et al., 2019).

Antiviral Activities

The synthesis and evaluation of certain thiazole C-nucleosides show significant antiviral activity, including inhibition of purine nucleotide biosynthesis. This indicates the potential of thiazole derivatives in developing new antiviral drugs (Srivastava et al., 1977).

Properties

IUPAC Name

2-(3,4-dimethoxyanilino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S2/c1-9-7-17-15(25-9)20-14(21)11-8-24-16(19-11)18-10-4-5-12(22-2)13(6-10)23-3/h4-8H,1-3H3,(H,18,19)(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAADKPFLHBGRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CSC(=N2)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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